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Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of
neutrophils and mast cells.[1][2] It plays a multifaceted role in the immune system, contributing
to host defense, inflammation, and tissue remodeling.[3][4] CTSG's diverse functions include
killing pathogens, processing cytokines and chemokines, degrading extracellular matrix
components, and activating other proteases and cell surface receptors.[1][3][4][5] The use of
Cathepsin G knockout (Ctsg-/-) mouse models has been instrumental in elucidating its specific
roles in various physiological and pathological processes, making it a valuable tool for
researchers in immunology, cardiovascular biology, and drug development. These models allow
for the investigation of the direct consequences of CTSG absence in complex disease
environments.

Applications in Disease Research

1. Cardiovascular Disease

o Atherosclerosis: Ctsg-/- mice, particularly when crossed with atherosclerosis-prone strains
like Apolipoprotein E knockout (Apoe-/-) mice, have revealed a role for CTSG in the
progression of atherosclerotic lesions. Studies show that CTSG deficiency reduces the
complexity of lesions and decreases the number of apoptotic cells within plaques.[6]
Mechanistically, CTSG is deposited on the arterial endothelium where it strengthens the
adhesion of myeloid cells, a critical step in plaque formation.[7][8] Therefore, Ctsg-/- mice are
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a key model for studying the mechanisms of leukocyte recruitment in atherogenesis and for
testing potential therapeutics that target this pathway.

Abdominal Aortic Aneurysms (AAAS): In experimental models of AAA induced by calcium
chloride (CaCl2), Ctsg-/- mice are protected from aneurysm formation.[5] This protection is
linked to reduced degradation of elastin and collagen in the aortic wall. CTSG contributes to
AAA pathogenesis directly through its elastinolytic activity and indirectly by activating matrix
metalloproteinases (MMPs) like MMP-2 and MMP-9.[5]

. Respiratory Disease & Host Defense

Bacterial Pneumonia: Ctsg-/- mouse models have been crucial in demonstrating the non-
redundant role of CTSG in lung-protective immunity against pathogens like Streptococcus
pneumoniae.[9][10] Ctsg-/- mice, and particularly Ctsg-/-/Neutrophil Elastase (NE)-/- double
knockout mice, exhibit severely impaired bacterial clearance from the lungs despite normal
neutrophil recruitment.[9] This leads to increased lung permeability and higher mortality,
identifying neutrophil-derived CTSG as a primary component of the innate defense in the
lungs.[9][10]

Pseudomonas aeruginosa Infection: In models of P. aeruginosa lung infection, relevant to
cystic fibrosis, the absence of CTSG improves bacterial clearance.[11] This suggests that in
some contexts, CTSG may interfere with effective host defense mechanisms.[11]

Emphysema: In models of cigarette smoke-induced lung damage, mice deficient in CTSG
and other neutrophil serine proteases are substantially protected from developing
emphysema.[12] This highlights CTSG's role in the chronic tissue destruction seen in
conditions like COPD.

. Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis: Ctsg-/- mice are resistant to developing experimental arthritis, such as
collagen-induced arthritis (CIA).[1][13] CTSG is found at elevated levels in the synovial fluid
of rheumatoid arthritis patients and acts as a chemoattractant for monocytes, contributing to
the inflammatory infiltrate in the joints.[1] These knockout models are therefore essential for
studying the pathogenesis of arthritis and for evaluating CTSG inhibitors.
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e Type 1 Diabetes: Studies suggest CTSG is involved in the antigen presentation of proinsulin,
which can lead to the activation of pathogenic CD4+ T cells.[14] Ctsg-/- mice can be used to
explore the role of CTSG in the initiation and progression of autoimmune diabetes.

4. Hemostasis and Thrombosis

o Thrombosis: Cathepsin G can activate platelets, primarily through Protease-Activated
Receptor 4 (PAR4), and contributes to thrombosis.[15][16] Studies using Ctsg-/- mice show a
significant reduction in thrombosis and prolonged bleeding times, establishing a crucial role
for CTSG in hemostasis and vessel occlusion after injury.[15] These models are valuable for
investigating the links between inflammation and thrombosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from research utilizing Ctsg-/- mouse
models.

Table 1: Phenotypic Outcomes in Ctsg-/- Mouse Models
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Table 2: Cellular and Molecular Changes in Ctsg-/- Mice
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Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Ctsg-/- Mice

This protocol is adapted for C57BL/6 mice, a common background for knockout strains.[21][22]

[23]
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Materials:

¢ Ctsg-/- and wild-type (WT) C57BL/6 mice (8-10 weeks old, male).

o Chick Type Il Collagen (CllI) solution (2 mg/mL in 0.05 M acetic acid).

o Complete Freund’s Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis.
e Incomplete Freund’s Adjuvant (IFA).

¢ Glass syringes and emulsifying needle or homogenizer.

e 27-gauge needles.

* Ice bath.

Procedure:

o Emulsion Preparation: a. Prepare the CII/CFA emulsion on ice to prevent collagen
denaturation. b. Mix equal volumes of CllI solution and CFA by drawing the mixture back and
forth between two syringes connected by an emulsifying needle until a thick, stable emulsion
is formed (a drop should not disperse in water).

e Primary Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 pL of the CII/CFA
emulsion intradermally at the base of the tail. This delivers 100 pg of collagen.

o Booster Immunization (Day 21): a. Prepare a CII/IFA emulsion using the same method as in
step 1. b. Inject 100 uL of the CII/IFA emulsion intradermally at a different site near the base
of the tail.

e Monitoring and Scoring: a. Begin monitoring mice for signs of arthritis daily starting from Day
21. b. Score each paw based on a scale of 0-4 for erythema and swelling:

o 0 = No evidence of inflammation.

[¢]

1 = Subtle swelling or localized erythema.
2 = Moderate, well-defined swelling and erythema.
3 = Severe swelling encompassing the entire paw and ankle.

[¢]

[¢]
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o 4 = Ankylosis (joint rigidity). c. The maximum score per mouse is 16. Measure paw
thickness with calipers for a quantitative assessment.

» Endpoint Analysis (Day 42-56): a. Euthanize mice and collect paws for histology
(decalcification required) and serum for anti-Cll antibody analysis (ELISA).

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is for inducing chronic EAE in Ctsg-/- mice on a C57BL/6 background.[24][25][26]
Materials:

e Ctsg-/- and WT C57BL/6 mice (10-12 weeks old, female).

e Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

o Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

e Pertussis Toxin (PTX).

» Sterile PBS.

o Emulsification equipment.

Procedure:

e Antigen Emulsion Preparation: a. Dissolve MOG35-55 in sterile PBS to a final concentration
of 2 mg/mL. b. Emulsify the MOG peptide solution with an equal volume of CFA to create a
stable emulsion.

e Immunization (Day 0): a. Anesthetize mice. b. Administer a total of 200 pL of the MOG/CFA
emulsion subcutaneously, divided between two sites on the flanks (100 pL per site). This
delivers 200 pg of MOG peptide. c. On the same day, inject 200 ng of Pertussis Toxin in 100
uL of PBS intraperitoneally (i.p.).

e Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX i.p.
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Clinical Scoring: a. Monitor mice daily for clinical signs of EAE starting from Day 7. b. Score
disease severity on a scale of 0-5:

o

0 = No clinical signs.

1 = Limp tail.

2 = Hind limb weakness or wobbly gait.
3 = Partial hind limb paralysis.

4 = Complete hind limb paralysis.

5 = Moribund state.

o

o

o

o

o

Endpoint Analysis: a. At the desired time points (e.g., peak disease, chronic phase),
euthanize mice. b. Perfuse with PBS and harvest spinal cords and brains for histological
analysis (e.g., H&E, Luxol Fast Blue) or flow cytometry to analyze infiltrating immune cells.

Protocol 3: Ex Vivo Neutrophil Function Assays

This protocol describes the isolation and functional assessment of bone marrow-derived
neutrophils.[17][18][20]

Materials:

Femurs and tibias from Ctsg-/- and WT mice.

RPMI 1640 medium.

Density gradient medium (e.g., Percoll).

ACK lysis buffer (for red blood cell lysis).

Chemoattractants (e.g., C5a, fMLP).

Opsonized E. coli or zymosan particles (for phagocytosis).

Phorbol 12-myristate 13-acetate (PMA) or opsonized particles (for superoxide assay).

Cytochrome ¢ or DHR 123 (for superoxide assay).

Procedure:
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e Neutrophil Isolation: a. Harvest femurs and tibias and flush the bone marrow with RPMI. b.
Create a single-cell suspension. c. Isolate neutrophils using a discontinuous density
gradient. d. Lyse any remaining red blood cells with ACK buffer. e. Resuspend purified
neutrophils in an appropriate buffer for the downstream assay.

o Chemotaxis Assay: a. Use a Boyden chamber or similar transwell system. b. Place a
chemoattractant (e.g., C5a) in the lower chamber. c. Add isolated neutrophils to the upper
chamber. d. Incubate for 1-2 hours at 37°C. e. Quantify migrated cells in the lower chamber
by counting or using a fluorescent dye.

e Phagocytosis Assay: a. Incubate neutrophils with fluorescently labeled, opsonized particles
(e.g., zymosan) at a 10:1 particle-to-cell ratio. b. After 30-60 minutes at 37°C, quench the
fluorescence of non-ingested particles with trypan blue. c. Analyze the percentage of
fluorescent cells and mean fluorescence intensity via flow cytometry.

o Superoxide Production (Oxidative Burst) Assay: a. Pre-incubate neutrophils with cytochrome
c. b. Stimulate cells with PMA or opsonized zymosan. c. Measure the change in absorbance
at 550 nm over time using a spectrophotometer, which corresponds to the reduction of
cytochrome c by superoxide.

Visualizations: Pathways and Workflows
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Caption: Key signaling and proteolytic actions of extracellular Cathepsin G.
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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